2-Deoxy-D-glucose is classified as a monosaccharide and is derived from D-glucose through the removal of an oxygen atom at the second carbon position. This modification alters its biochemical properties significantly. The compound can be synthesized through various methods, including chemical synthesis and enzymatic processes, which are discussed in detail in subsequent sections.
The synthesis of 2-deoxy-D-glucose can be achieved through several methodologies:
Recent studies have focused on the development of more efficient synthetic routes. For instance, novel methods have been proposed for creating selectively acetylated derivatives of 2-deoxy-D-glucose, which enhance its solubility and stability as prodrugs . These advancements are crucial for improving pharmacokinetic properties and therapeutic efficacy.
The molecular formula of 2-deoxy-D-glucose is CHO, indicating it has six carbon atoms, twelve hydrogen atoms, and six oxygen atoms. Its structural formula highlights the absence of the hydroxyl group at the second carbon, which is pivotal in defining its properties compared to D-glucose.
Crystallographic studies have provided insights into its three-dimensional structure. For example, X-ray diffraction analysis has been utilized to refine the crystal structure of various derivatives of 2-deoxy-D-glucose, revealing detailed information about bond lengths and angles .
2-Deoxy-D-glucose participates in several chemical reactions typical of carbohydrates, including:
Research has demonstrated that modifying 2-deoxy-D-glucose through acetylation can enhance its properties as a prodrug. The resulting mono- and di-acetates exhibit improved pharmacokinetic profiles by increasing circulation time within biological systems .
The mechanism by which 2-deoxy-D-glucose exerts its effects primarily involves competitive inhibition of glycolysis. By mimicking glucose, it enters cells but cannot undergo complete metabolism, leading to reduced energy production in rapidly dividing cells such as cancer cells.
Studies have shown that treatment with 2-deoxy-D-glucose results in altered cellular metabolism, which may induce apoptosis in cancer cells or inhibit viral replication . This dual action underscores its potential as both an anticancer and antiviral agent.
Relevant analyses indicate that modifications such as acetylation can significantly alter these properties, enhancing solubility and bioavailability .
2-Deoxy-D-glucose has found applications across several scientific domains:
2-Deoxy-D-glucose (2-DG, DG-Gluc) is a synthetic glucose analogue distinguished by the replacement of the hydroxyl group (-OH) at the C-2 position with a hydrogen atom (-H) [2] [8]. This modification preserves its core pyranose ring structure and D-configuration (mirroring natural glucose), but eliminates the chiral center at C-2, rendering it distinct from both D-glucose and D-mannose (C-2 epimers) [8]. X-ray crystallography confirms that halogen substitutions at C-2 (e.g., 2-fluoro-deoxyglucose) do not alter the predominant 4C1 chair conformation—the same ring puckering observed in D-glucose [8]. However, the absence of the C-2 hydroxyl disrupts hydrogen-bonding networks in crystal lattices. Fluorine derivatives maintain dense 3D frameworks akin to glucose, while bulkier chlorine or iodine analogues form layered structures due to altered intermolecular interactions [8].
Table 1: Structural and Physicochemical Comparison of D-Glucose and 2-Deoxy-D-Glucose
Property | D-Glucose | 2-Deoxy-D-Glucose | Functional Consequence |
---|---|---|---|
C-2 Functional Group | Hydroxyl (-OH) | Hydrogen (-H) | Loss of isomerization capability at C-2 |
Anomeric Equilibrium (α:β) | 36:64 (aqueous) | 50:50 (aqueous) | Altered enzyme recognition kinetics |
Hydrogen-Bonding Capacity | High (5 donors) | Reduced (4 donors) | Disrupted crystal packing & protein binding |
Solubility (g/L, 25°C) | 909 | ~600 (estimated) | Lower membrane permeability in some contexts |
Phosphorylation Product | Glucose-6-phosphate | 2-Deoxyglucose-6-phosphate | Metabolic trapping & competitive inhibition |
This structural perturbation profoundly impacts biochemical behavior. Unlike glucose, 2-DG cannot isomerize to fructose-6-phosphate via phosphoglucose isomerase due to the missing C-2 oxygen, leading to intracellular accumulation of its phosphorylated form (2-DG-6-P) [2] [4]. NMR studies confirm similar anomeric equilibria (α:β ≈ 50:50) in solution compared to glucose (36:64), but with altered hydration shells due to reduced polarity [8].
The synthesis of 2-DG in the mid-20th century coincided with pivotal advances in carbohydrate metabolism research. While not attributed to a single discoverer, its development was enabled by Emil Fischer’s foundational work on sugar stereochemistry (Nobel Prize, 1902) [6]. The Coris' elucidation of glycogen-glucose interconversion (the "Cori cycle") in the 1930s–1940s (Nobel Prize, 1947) established critical methodologies for tracing glucose metabolism, later applied to analogues like 2-DG [9].
Early studies in the 1950s–1970s leveraged 2-DG as a metabolic probe. Its key utility emerged from the discovery that hexokinase phosphorylates 2-DG to 2-DG-6-P, which cannot be further metabolized in glycolysis [2]. This "metabolic trapping" effect was harnessed in:
Table 2: Key Historical Milestones in 2-DG Research
Time Period | Advance | Significance |
---|---|---|
1890s–1900s | Fischer’s elucidation of glucose stereochemistry | Enabled rational design of sugar analogues |
1930s–1940s | Cori cycle discovery | Defined glycogen-glucose metabolic interconversion |
1950s | Synthesis & phosphorylation of 2-DG confirmed | Established mechanism of metabolic trapping |
1970s | Development of 14C-2-DG autoradiography | Mapped regional glucose utilization in brain |
1990s | 2-DG’s role in hexosamine pathway induction | Linked glucose metabolism to insulin resistance |
2-DG exerts multi-tiered inhibition of glycolysis through competitive substrate mimicry and allosteric disruption:
Transport and Phosphorylation: 2-DG enters cells via glucose transporters (GLUT1/GLUT4) with affinity comparable to glucose (Km ≈ 3–8 mM) [2] [6]. Intracellular hexokinase phosphorylates it to 2-DG-6-P, consuming ATP but generating a dead-end metabolite. 2-DG-6-P accumulates to millimolar concentrations, competitively inhibiting hexokinase (Ki ≈ 0.1–0.5 mM) and depleting cellular ATP pools [2] [7].
Blockage at Isomerization Step: Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase due to the missing C-2 hydroxyl [2] [10]. This halts glycolytic flux, depriving cells of pyruvate, ATP, and biosynthetic intermediates (e.g., ribose-5-phosphate from the pentose phosphate pathway) [1] [2].
Downstream Metabolic Effects:
Table 3: Enzymatic Interactions of D-Glucose vs. 2-Deoxy-D-Glucose in Glycolysis
Enzyme | D-Glucose Interaction | 2-DG Interaction | Inhibitory Outcome |
---|---|---|---|
GLUT1/GLUT4 Transporters | Km = 2–5 mM | Similar Km | Competitive uptake inhibition |
Hexokinase | Km = 0.05 mM; Product: G-6-P | Km = 0.2 mM; Product: 2-DG-6-P | 2-DG-6-P feedback inhibition (Ki ≈ 0.1 mM) |
Phosphoglucose Isomerase | Converts G-6-P → F-6-P | No activity on 2-DG-6-P | Irreversible pathway blockade |
Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) | Low affinity (physiological substrate: F-6-P) | Bypassed by glucosamine entry into hexosamine pathway | Altered O-GlcNAcylation signaling |
Cancer cells, reliant on aerobic glycolysis (Warburg effect), exhibit heightened sensitivity to 2-DG. Glioblastoma and pancreatic ductal adenocarcinoma cells undergo apoptosis at 2-DG doses (5–10 mM) that minimally affect normal cells [2]. This selectivity arises from tumor cells’ inability to compensate via mitochondrial oxidation—a vulnerability exploited in therapeutic strategies combining 2-DG with oxidative phosphorylation inhibitors (e.g., metformin) [1] [2].
Note: All compound names referenced—2-Deoxy-D-Glucose (2-DG), D-Glucose, Glucosamine, 2-Deoxyglucose-6-Phosphate, and halogenated derivatives (e.g., 2-Fluoro-2-Deoxy-D-Glucose)—are tabulated in Appendix Table 4.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7